Position-Selective Amination as Key Intermediate for Quinolone Antibiotics
The 5-amino-2,3-difluorobenzoic acid scaffold is explicitly claimed as a crucial intermediate in a patented method for the position-selective introduction of an amino group onto a difluorobenzoic acid core. This method is directly linked to the synthesis of a specific quinolonecarboxylic acid derivative with potent anti-MRSA activity. The patent highlights that alternative amino-difluorobenzoic acid isomers or non-fluorinated analogs are not suitable for this synthetic route, as the 5-amino-2,3-difluoro substitution pattern is required for the subsequent formation of the desired quinolone ring system [1].
| Evidence Dimension | Synthetic Utility for Quinolone Synthesis |
|---|---|
| Target Compound Data | Specifically claimed as an intermediate (formula (3) or (4)) in a method to produce a quinolonecarboxylic acid derivative active against MRSA. |
| Comparator Or Baseline | Other amino-difluorobenzoic acid isomers (e.g., 4-amino-, 6-amino-) and non-fluorinated analogs. |
| Quantified Difference | Qualitative: Only the 5-amino-2,3-difluoro pattern enables the specified synthetic transformation and yields the active anti-MRSA quinolone. |
| Conditions | Synthetic method as described in U.S. Patent Application Publication US20100069435A1 for producing quinolonecarboxylic acid antibacterial agents. |
Why This Matters
Procurement of the correct isomer is non-negotiable for research groups following this patented synthetic route; using an alternative will lead to synthetic failure.
- [1] Kitagawa, Y., & Muto, M. (2010). METHOD OF SELECTIVELY INTRODUCING AMINO SUBSTITUENT. U.S. Patent Application Publication No. US20100069435A1. Daiichi Pharmaceutical Co., Ltd. View Source
